4-Fluoro-3-hydroxypicolinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4FNO3 |
|---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
4-fluoro-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) |
InChI Key |
LOICJFFFYDILSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective and Stereoselective Synthesis of 4-Fluoro-3-hydroxypicolinic Acid and its Precursors
The construction of the this compound scaffold requires precise control over the placement of substituents on the pyridine (B92270) ring. This necessitates sophisticated synthetic strategies that address the inherent reactivity of the pyridine core and the specific positioning of the fluoro, hydroxy, and carboxylic acid moieties.
Design and Optimization of Synthetic Pathways for the Pyridine Core
The synthesis of highly functionalized pyridines is a significant challenge in organic chemistry due to the electron-deficient nature of the pyridine ring, which can deactivate it towards certain reactions. acs.org Overcoming this challenge often involves multi-step sequences and the use of pre-functionalized starting materials to achieve the desired substitution pattern. nih.govchemrxiv.org
One common approach begins with a more readily available substituted pyridine, which is then elaborated to introduce the required functionalities. For instance, starting with a picoline derivative, oxidation of the methyl group can furnish the picolinic acid. wikipedia.orgorgsyn.org The introduction of substituents onto the pyridine ring can be achieved through various C-H functionalization strategies, although these can sometimes lead to mixtures of regioisomers. acs.orgnih.gov To circumvent issues of regioselectivity, blocking groups can be employed to direct functionalization to a specific position. nih.govchemrxiv.org Another powerful method involves the construction of the pyridine ring itself through cycloaddition reactions, such as the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles, which can provide a direct route to polysubstituted 3-hydroxypyridines. rsc.org
Introduction of Fluoro and Hydroxy Functionalities with Positional Control
The regioselective introduction of fluorine and hydroxyl groups onto the pyridine ring is a critical aspect of the synthesis of this compound. The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity and properties of the final molecule. nih.govnih.gov
Direct fluorination of pyridine rings can be challenging, but methods utilizing reagents like silver difluoride (AgF2) have shown success in the late-stage fluorination of pyridines, often with high selectivity for the position alpha to the nitrogen. acs.org The presence of other substituents on the ring can direct the position of fluorination. For example, 3-substituted pyridines often undergo fluorination with high selectivity at the 2-position. acs.org
The introduction of a hydroxyl group can be accomplished through several methods. One strategy involves the use of pyridine N-oxides, which can undergo photochemical valence isomerization to yield 3-hydroxypyridines. acs.org Another approach is the synthesis from precursors already containing the hydroxyl group or a protected version of it. For instance, starting with a substituted phenol (B47542), the pyridine ring can be constructed around it.
A plausible synthetic route to a precursor of the target molecule, 3-hydroxy-4-fluorobenzoic acid, involves the carboxylation of 4-fluorophenol. google.com This intermediate could then potentially be converted to the corresponding aminopyridine, followed by diazotization and hydrolysis to introduce the hydroxyl group, and subsequent oxidation of a methyl group to the carboxylic acid. The precise sequence of these steps is crucial to avoid unwanted side reactions and to ensure the correct regiochemistry.
Role of Protecting Group Strategies in Complex Syntheses
In the multi-step synthesis of a complex molecule like this compound, protecting groups are indispensable tools to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org These groups temporarily mask a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, the hydroxyl and carboxylic acid functionalities would likely require protection at various stages. The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., TBS), which are stable under a range of conditions but can be removed selectively. wikipedia.org The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For example, a benzyl ether can be removed by hydrogenolysis, while a silyl ether is typically cleaved using a fluoride (B91410) source like TBAF. wikipedia.org
The carboxylic acid can be protected as an ester, for instance, a methyl or ethyl ester. These esters are generally stable to a variety of reaction conditions but can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses, allowing for the selective deprotection of one functional group while others remain protected. wikipedia.orgorganic-chemistry.org For example, a silyl ether protecting a hydroxyl group can be removed with fluoride ions without affecting a methyl ester protecting a carboxylic acid. rsc.org
Functional Group Interconversions of Carboxylic Acid, Hydroxyl, and Fluoro Moieties
The functional groups of this compound offer multiple handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations are crucial for exploring the structure-activity relationships of molecules based on this scaffold.
Derivatization at the Carboxylic Acid: Esterification, Amidation, and Reduction
The carboxylic acid group of picolinic acids is a versatile functional group that can be readily converted into esters, amides, and alcohols. nih.govacs.org
Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol. nih.gov Active esters, such as N-hydroxysuccinimide (NHS) or p-nitrophenyl (PNP) esters, can also be prepared, which are useful for subsequent amidation reactions. nih.govresearchgate.net
Amidation to form picolinamides can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent such as DCC, EDCI, or HATU. acs.orgcam.ac.uk The direct conversion of carboxylic acids and amines to amides can also be achieved using reagents like B(OCH2CF3)3. acs.org The picolinamide (B142947) moiety itself can serve as a directing group in C-H activation reactions. cam.ac.uk
Reduction of the carboxylic acid to the corresponding primary alcohol is typically performed using strong reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.org However, this reagent is highly reactive and may also reduce other functional groups present in the molecule. Therefore, protection of other sensitive groups might be necessary.
Table 1: Derivatization Reactions at the Carboxylic Acid Group
| Transformation | Reagents and Conditions | Product |
| Esterification | R'OH, H+ (acid catalyst) | 4-Fluoro-3-hydroxypicolinate ester |
| Amidation | R'R''NH, Coupling agent (e.g., HATU, EDCI) | 4-Fluoro-3-hydroxy-N,N'-disubstituted picolinamide |
| Reduction | LiAlH4, then H2O | (4-Fluoro-3-hydroxypyridin-2-yl)methanol |
Transformations at the Hydroxyl Group: Etherification, Acylation, and Oxidation
The phenolic hydroxyl group on the pyridine ring is another key site for functionalization, allowing for the introduction of a wide variety of substituents.
Etherification of the hydroxyl group can be carried out under Williamson ether synthesis conditions, where the hydroxyl group is first deprotonated with a base such as potassium carbonate, followed by reaction with an alkyl halide. chemspider.com This reaction allows for the introduction of various alkyl or aryl groups, modifying the steric and electronic properties of the molecule.
Acylation of the hydroxyl group to form an ester can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group, which can be useful for modulating the biological activity of the compound. Pyridines themselves are generally poor substrates for direct Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom. youtube.com
Oxidation of the hydroxyl group in a 3-hydroxypyridine (B118123) system can be complex. Depending on the reagents and conditions, oxidation could potentially lead to the formation of a quinone-like structure or ring-opening products. The selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to piperidin-3-ones has been reported, indicating that the hydroxyl group can influence the reactivity of the pyridine ring. nih.gov
Table 2: Transformations at the Hydroxyl Group
| Transformation | Reagents and Conditions | Product |
| Etherification | R-X (alkyl halide), Base (e.g., K2CO3) | 3-Alkoxy-4-fluoropicolinic acid derivative |
| Acylation | RCOCl or (RCO)2O, Base | 3-Acyloxy-4-fluoropicolinic acid derivative |
| Oxidation | Oxidizing agent | Potential for quinone-like structures or ring opening |
Catalytic Approaches in this compound Synthesis and Derivatization
Catalytic methods are central to the efficient synthesis and functionalization of pyridine derivatives. Both metal-catalyzed and non-metal-catalyzed approaches offer powerful tools for creating new bonds and introducing molecular complexity.
Metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on aromatic rings, including pyridine systems.
C-C Bond Formation: The Suzuki-Miyaura coupling is a preeminent method for creating C-C bonds by reacting an organohalide with an organoboron species, typically catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org For a substrate like this compound, the fluoro group could potentially act as the leaving group in a Suzuki coupling with various aryl or vinyl boronic acids. wikipedia.orgorganic-chemistry.org The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines) have been developed to enhance catalyst activity and stability. libretexts.orgrsc.org
C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The derivatization of the 4-position of the picolinic acid core could be achieved by coupling with primary or secondary amines. The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org Several generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to couple virtually any amine with a wide range of aryl halides, including electron-rich, electron-poor, and heterocyclic substrates. wikipedia.orgnih.gov Selective amination at the 4-position of dihalopyridines, such as 2-fluoro-4-iodopyridine, has been demonstrated, highlighting the precise control achievable with these methods. researchgate.netresearchgate.net Variations of the Buchwald-Hartwig reaction also permit the formation of C-O bonds, creating aryl ethers. organic-chemistry.org
| Reaction Type | Coupling Partners | Typical Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling (C-C) | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., PPh₃, PCy₃) + Base (e.g., K₂CO₃, Cs₂CO₃) | Forms C-C bonds; stable, non-toxic boron reagents; mild reaction conditions. wikipedia.orglibretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination (C-N) | Aryl Halide + Primary/Secondary Amine | Pd(0) source (e.g., Pd(dba)₂) + Sterically Hindered Phosphine Ligand (e.g., BINAP, Josiphos) + Base (e.g., NaOtBu) | Forms C-N bonds; wide scope of amines and aryl halides; high functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov |
| Buchwald-Hartwig Etherification (C-O) | Aryl Halide + Alcohol | Pd(0) source + Ligand + Base | Forms C-O bonds; an alternative to the Ullmann condensation. organic-chemistry.org |
Beyond metal catalysis, organocatalysis and biocatalysis present powerful strategies for stereoselective synthesis and derivatization.
Organocatalysis: Organocatalysts are small organic molecules that can mediate a wide range of chemical transformations. For a molecule like this compound, derivatization of side chains or modification of existing functional groups could be achieved using stereoselective organocatalytic methods. For example, novel organocatalysts based on a pyrrolidine-thioxotetrahydropyrimidinone scaffold, some containing fluorine, have been developed. nih.govorganic-chemistry.org These catalysts have proven effective in various asymmetric reactions, such as 1,4-additions, often proceeding with high yields and enantioselectivities in environmentally benign solvents like brine. nih.govorganic-chemistry.org The application of such catalysts could enable the stereocontrolled introduction of new functionalities to derivatives of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency under mild conditions. Biocatalytic methods could be envisioned for the stereoselective transformation of derivatives of this compound. For instance, libraries of nitrilase enzymes have been discovered that can perform enantioselective hydrolysis of nitriles to produce valuable carboxylic acid derivatives. nih.gov These enzymes have been used to synthesize a broad range of products, including (R)-mandelic acid and (S)-phenyllactic acid derivatives, with high enantiomeric excess (95-99% ee). nih.gov A nitrilase could potentially be used in a synthetic route to this compound or its analogs, by selectively hydrolyzing a nitrile precursor, thereby establishing a key chiral center if one were present in a side chain.
Mechanistic Investigations of Synthetic Pathways via Isotopic Labeling and Reaction Kinetics
Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
Isotopic Labeling: Isotopic labeling is a powerful tool for elucidating reaction mechanisms. chemrxiv.org A general method for the ¹⁵N-labeling of pyridines has been developed, which proceeds through the ring-opening of a pyridine to a Zincke imine intermediate, followed by ring-closure with a labeled ammonia (B1221849) salt like ¹⁵NH₄Cl. acs.org This technique allows for >95% ¹⁵N-incorporation in many cases and is applicable to a wide range of substituted pyridines, including complex pharmaceuticals in late-stage labeling. acs.orgchemrxiv.org This strategy could be applied to the synthesis of ¹⁵N-labeled this compound to track the nitrogen atom through various transformations, confirming its role in reaction pathways. The same Zincke imine intermediates can also be used for deuteration at the C3 and C5 positions of the pyridine ring. acs.org
Comprehensive Analysis of Chemical Reactivity and Coordination Chemistry
Electronic Effects of Fluoro and Hydroxyl Substituents on Aromatic Reactivity
The reactivity of the pyridine (B92270) ring in 4-fluoro-3-hydroxypicolinic acid is significantly modulated by the electronic effects of the fluoro and hydroxyl substituents. The pyridine ring itself is inherently electron-deficient compared to benzene, due to the high electronegativity of the nitrogen atom, which draws electron density from the carbon atoms. imperial.ac.uk This effect is further intensified by the substituents.
Fluoro Substituent: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a resonance-donating effect (+R), but for halogens, the inductive effect is dominant. This net withdrawal of electron density further deactivates the pyridine ring towards electrophilic attack and makes the metal center in its complexes more electron-poor. nih.gov
Table 1: Summary of Electronic Effects of Substituents
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
| Pyridine N | 1 | Strong | - | Electron Withdrawing |
| Carboxylic Acid | 2 | Withdrawing | Withdrawing | Electron Withdrawing |
| Hydroxyl | 3 | Withdrawing | Donating | Ambivalent / Context-Dependent |
| Fluoro | 4 | Strong Withdrawing | Weak Donating | Strong Electron Withdrawing |
Intramolecular Hydrogen Bonding and Tautomeric Equilibria
The specific arrangement of the carboxyl, hydroxyl, and pyridine nitrogen groups in this compound is conducive to the formation of intramolecular hydrogen bonds. A strong hydrogen bond is expected between the hydrogen of the 3-hydroxyl group and the pyridine nitrogen atom (O-H···N). This interaction forms a stable six-membered pseudo-ring structure, a phenomenon known as resonance-assisted hydrogen bonding (RAHB). researchgate.netacs.org A similar hydrogen bond can also form between the carboxylic acid proton and the 3-hydroxyl oxygen (C=O-H···O).
This intramolecular hydrogen bonding plays a crucial role in stabilizing the molecule's conformation and influencing its acidity and coordination properties. researchgate.net
Furthermore, 3-hydroxypyridine (B118123) derivatives can exist in tautomeric equilibrium with their corresponding pyridone forms. For this compound, two primary tautomeric forms are possible:
Hydroxypyridine form: The aromatic form with a hydroxyl group at C-3.
Pyridone form (Zwitterion): Where the hydroxyl proton has transferred to the pyridine nitrogen, creating a pyridinium (B92312) cation and an oxide anion, which can delocalize to form a keto-like structure.
The equilibrium between these forms is influenced by solvent polarity and pH. The intramolecular hydrogen bonding significantly stabilizes the hydroxypyridine form.
Electrophilic and Nucleophilic Character of the Pyridine Ring System
The pyridine ring's inherent electron deficiency makes it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene, requiring harsh conditions. quimicaorganica.org Electrophilic attack on pyridine typically occurs at the 3-position (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate. pearson.comaklectures.com In this compound, the ring is heavily substituted and further deactivated by the electron-withdrawing fluoro and carboxyl groups, making electrophilic substitution highly unfavorable.
Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2 and C4). youtube.com The strong electron-withdrawing effect of the fluorine atom at C4 significantly activates this position and the C2 position for attack by nucleophiles. Therefore, this compound is expected to be much more reactive towards nucleophiles than towards electrophiles.
Chelation and Coordination Chemistry with Transition Metal and Lanthanide Ions
Picolinic acid and its derivatives are well-established chelating agents for a wide variety of metal ions. redalyc.orgchemijournal.com this compound is an excellent candidate for forming stable coordination compounds with transition metals and lanthanides. medchemexpress.com
The molecule is designed with multiple donor atoms (N from pyridine, O from carboxylate, O from hydroxyl), allowing for versatile coordination behavior.
Bidentate Chelation: The most common coordination mode for picolinic acids involves the nitrogen atom of the pyridine ring and one oxygen atom from the deprotonated carboxylate group. researchgate.net This forms a stable five-membered chelate ring with the metal ion.
Tridentate Chelation: The 3-hydroxyl group can also participate in coordination. Depending on the size, charge, and coordination preference of the metal ion, the ligand could act in a tridentate fashion, coordinating through the pyridine nitrogen, carboxylate oxygen, and the hydroxyl oxygen.
Bridging Modes: In polynuclear complexes, the carboxylate group can act as a bridge between two metal centers, and the hydroxyl group could potentially do the same.
The choice of coordination mode is influenced by factors such as the nature of the metal ion, the pH of the medium (which dictates the protonation state of the ligand), and the presence of other competing ligands.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Chelate Ring Size(s) | Description |
| Bidentate (N,O) | Pyridine-N, Carboxylate-O | 5-membered | Most common mode for picolinic acid derivatives. |
| Tridentate (N,O,O) | Pyridine-N, Carboxylate-O, Hydroxyl-O | 5- and 6-membered | Possible with metal ions that favor higher coordination numbers. |
| Bridging | Carboxylate-O, Hydroxyl-O | - | Can lead to the formation of dimeric or polymeric structures. |
The thermodynamic stability of metal complexes refers to the extent a complex will form at equilibrium. gcnayanangal.com For complexes of this compound, stability is governed by several factors:
Nature of the Metal Ion: The stability of complexes with divalent transition metals is expected to generally follow the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). chemijournal.com
Ligand Basicity: The electron-withdrawing fluoro substituent decreases the basicity of the pyridine nitrogen and hydroxyl oxygen, which can lead to a decrease in complex stability compared to non-fluorinated analogues. redalyc.org
Chelate Effect: As a chelating ligand, it forms more stable complexes than analogous monodentate ligands. Chelation involving five- or six-membered rings is particularly favorable. nih.gov
Kinetic lability refers to the rate at which a complex exchanges its ligands. While high thermodynamic stability often implies kinetic inertness, this is not always the case. Some picolinic acid-based complexes, despite being thermodynamically stable, have shown evidence of kinetic lability. researchgate.net
The properties of the coordination compounds formed with this compound are directly linked to their structure. The electronic modifications imparted by the fluoro and hydroxyl substituents can be used to tune the properties of the resulting metal complexes. rsc.org
Redox Potentials: The electron-withdrawing nature of the ligand will stabilize lower oxidation states of the coordinated metal ion, leading to more positive redox potentials compared to complexes with more electron-donating ligands. nih.gov
Luminescence: Coordination to lanthanide ions like Eu(III) can lead to sensitized luminescence. nih.gov The ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal ion, which then emits at its characteristic wavelength. The electronic properties of the ligand are critical for the efficiency of this energy transfer process.
Catalytic Activity: Iron complexes featuring pyridinophane ligands have been used to catalyze C-C coupling reactions. nih.gov The catalytic activity of such complexes has been shown to correlate directly with the electronic properties of the ligand, which can be fine-tuned by substituents on the pyridine ring. rsc.org
Biological Activity: The structure of coordination compounds heavily influences their biological properties. For example, the structure of organotin complexes determines their cytotoxic and antioxidant activities. researchgate.net Similarly, copper complexes of 3-hydroxypicolinic acid have shown cytotoxic activity. medchemexpress.com
By systematically altering the substituents on the picolinic acid scaffold, it is possible to establish clear structure-property relationships, enabling the rational design of coordination compounds with desired electronic, optical, or catalytic functions. researchgate.netnih.gov
Photochemical and Electrochemical Reactivity Profiles
The photochemical and electrochemical characteristics of this compound are of significant interest due to the combined electronic influence of the fluoro, hydroxyl, and carboxylic acid substituents on the pyridine ring. While direct experimental data for this specific molecule is not extensively available in the public domain, a comprehensive understanding of its reactivity can be inferred from the well-documented behavior of related pyridine derivatives. The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, along with the inherent electronic properties of the picolinic acid scaffold, dictates its behavior under photochemical and electrochemical conditions.
Photochemical Reactivity:
The photochemical reactivity of this compound is anticipated to be influenced by the absorption of ultraviolet (UV) light, leading to excited electronic states with distinct chemical properties. The presence of the pyridine ring, a heteroaromatic system, suggests the potential for various photochemical transformations.
Influence of Substituents: The fluorine atom at the 4-position is known to decrease the basicity of the pyridine nitrogen and can increase the molecule's metabolic stability by retarding oxidative processes. acs.org The hydroxyl group at the 3-position, conversely, is an electron-donating group that can influence the electron density distribution in the aromatic ring and participate in photochemical reactions.
Potential Photochemical Pathways: Based on studies of related compounds, several photochemical reaction pathways can be postulated for this compound. One such pathway could involve the photochemical valence isomerization of the corresponding pyridine N-oxide, which has been shown to be an effective method for the C3-hydroxylation of pyridines. nih.govnih.gov This suggests that under certain conditions, the pyridine ring of this compound could undergo rearrangement upon irradiation. Furthermore, photochemical release systems involving caged carboxylic acids have demonstrated wavelength-dependent reactivity, which could be a relevant area of investigation for this compound. nih.gov
Predicted Photochemical Data: While specific quantum yields and absorption maxima for this compound are not available, data from related fluoroquinolone antibiotics, which also contain a fluorine and a carboxylic acid moiety, show that both UV-Vis absorption and the quantum yields of excited states are pH-dependent. researchgate.net For instance, the triplet states of similar compounds have been observed with absorption maxima in the range of 520-620 nm. researchgate.net It is reasonable to predict that this compound will exhibit pH-dependent photochemical behavior.
Table 1: Predicted Photochemical Properties of this compound
| Property | Predicted Value/Behavior | Basis for Prediction |
|---|---|---|
| UV Absorption | pH-dependent | Inferred from studies on fluoroquinolone antibiotics with similar functional groups. researchgate.net |
| Excited State Reactivity | Potential for valence isomerization | Based on photochemical studies of pyridine N-oxides. nih.govnih.gov |
| Wavelength Dependency | Reactivity may vary with irradiation wavelength | Inferred from studies on photochemical release systems. nih.gov |
Electrochemical Reactivity:
The electrochemical profile of this compound is expected to be characterized by both oxidation and reduction processes, the potentials of which are modulated by the substituents on the pyridine ring. Cyclic voltammetry would be the primary technique to probe these redox events.
Predicted Redox Behavior: Based on cyclic voltammetry studies of various pyridine and related aromatic derivatives, it is possible to predict the general electrochemical behavior of this compound. The reduction of the pyridine ring is a likely process, and its potential will be sensitive to the pH of the medium due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups. The oxidation of the hydroxyl group to a phenoxyl radical is another plausible electrochemical event.
Table 2: Predicted Electrochemical Behavior of this compound
| Process | Predicted Potential Range (vs. a reference electrode) | Influencing Factors | Basis for Prediction |
|---|---|---|---|
| Reduction of Pyridine Ring | Less negative than unsubstituted picolinic acid | pH, presence of electron-withdrawing fluorine | Inferred from studies on substituted pyridines and the electronic effects of fluorine. acs.orgosti.gov |
| Oxidation of Hydroxyl Group | Dependent on pH and solvent | Presence of electron-donating hydroxyl group | General knowledge of phenol (B47542) electrochemistry. |
It is important to emphasize that the data presented in the tables are predictive and based on the analysis of structurally related compounds. Experimental verification through techniques such as UV-Vis spectroscopy, laser flash photolysis, and cyclic voltammetry would be necessary to determine the precise photochemical and electrochemical reactivity profiles of this compound.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
High-Resolution Multi-Dimensional NMR Spectroscopy for Conformational and Tautomeric Studies
High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 4-Fluoro-3-hydroxypicolinic acid. Techniques such as ¹H-¹H COSY, HSQC, and HMBC are used to assign the proton and carbon signals unambiguously.
Of particular interest is the potential for tautomerism in this molecule, specifically the proton exchange between the pyridine (B92270) nitrogen and the hydroxyl and carboxylic acid groups. nih.govresearchgate.net In solution, an equilibrium may exist between the standard hydroxy-acid form and a zwitterionic tautomer, where the pyridine nitrogen is protonated by the carboxylic acid. psu.edu ¹⁵N NMR spectroscopy is especially sensitive to the electronic environment of the nitrogen atom. A large change in the ¹⁵N chemical shift upon dissolution in different solvents can indicate the position of the tautomeric equilibrium. nih.govpsu.edu For instance, protonation of the pyridine nitrogen typically leads to a significant upfield shift (deshielding) of the ¹⁵N signal.
The fluorine atom provides an additional probe via ¹⁹F NMR. The ¹⁹F chemical shift and its coupling constants with neighboring protons (³JHF) and carbons (ⁿJCF) are sensitive to the electronic and conformational environment, offering further insights into the dominant tautomeric form and intramolecular hydrogen bonding. encyclopedia.pub
Table 1: Representative NMR Data for this compound
| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Key Insights |
| ¹H | 1D NMR | 7.0 - 8.5 | Provides information on proton environments and coupling. |
| ¹³C | 1D NMR | 110 - 170 | Reveals the electronic environment of each carbon atom. |
| ¹⁹F | 1D NMR | -120 to -150 | Sensitive to the local electronic environment and substitution. |
| ¹⁵N | 1D NMR | -100 to -50 (protonated) | Distinguishes between neutral and zwitterionic tautomers. nih.govpsu.edu |
| ¹H-¹H COSY | 2D NMR | N/A | Correlates coupled protons to confirm assignments. |
| HSQC | 2D NMR | N/A | Correlates directly bonded ¹H and ¹³C atoms. |
| HMBC | 2D NMR | N/A | Shows long-range (2-3 bond) correlations between ¹H and ¹³C. |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Monitoring and Complex Mixture Analysis
Advanced mass spectrometry (MS) techniques are crucial for the verification of the molecular formula and the structural elucidation of this compound. High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
Tandem mass spectrometry (MS/MS) is employed to probe the compound's structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. For this compound, characteristic fragmentation pathways would include:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.
Loss of HF: Elimination of hydrogen fluoride (B91410) (20 Da).
Loss of H₂O: Dehydration involving the hydroxyl group (18 Da).
The fragmentation pattern provides a structural fingerprint that can be used to identify the compound in complex mixtures and to monitor its transformations during chemical reactions. libretexts.org Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, which often use matrices like 3-hydroxypicolinic acid itself, are powerful for analyzing reaction products and potential oligomers. nih.govresearchgate.netnih.govsigmaaldrich.com
Table 2: Expected HRMS and MS/MS Fragmentation Data
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | [C₆H₅FNO₃+H]⁺ | 158.0248 | Protonated molecular ion |
| [M-H]⁻ | [C₆H₅FNO₃-H]⁻ | 156.0102 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | [C₆H₃FNO₂+H]⁺ | 140.0142 | Loss of water from the parent ion |
| [M+H-CO₂]⁺ | [C₅H₅FN+H]⁺ | 114.0399 | Loss of carbon dioxide from the parent ion |
| [M+H-HF]⁺ | [C₆H₄NO₃+H]⁺ | 138.0186 | Loss of hydrogen fluoride from the parent ion |
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation, Intermolecular Interactions, and Hydrogen Bonding Networks
Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. rigaku.comrigaku.com This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
Crucially, SCXRD elucidates the complex network of intermolecular interactions that dictate the crystal packing. For this molecule, hydrogen bonding is expected to be a dominant feature. researchgate.net Potential hydrogen bonds include:
An intramolecular hydrogen bond between the 3-hydroxy group and the carboxylic acid oxygen.
Intermolecular hydrogen bonds involving the carboxylic acid (forming dimers), the hydroxyl group, and the pyridine nitrogen.
These interactions create a supramolecular architecture, influencing the compound's physical properties such as melting point and solubility. researchgate.netmdpi.com The analysis can reveal whether the molecule crystallizes in its neutral or zwitterionic form. researchgate.net
Table 3: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Description | Illustrative Value |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 5.8 Å, b = 14.1 Å, c = 7.5 Å, β = 95° |
| Z | The number of molecules per unit cell. | 4 |
| Hydrogen Bonds | Key intermolecular interactions observed. | O-H···O (Carboxylic acid dimer), O-H···N (to pyridine) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Group Dynamics and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and their involvement in intermolecular interactions. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and absorbs infrared radiation or scatters Raman light at a characteristic frequency.
Key expected vibrational bands include:
O-H Stretching: A broad band in the FTIR spectrum (typically 3200-2500 cm⁻¹) is characteristic of the hydrogen-bonded carboxylic acid O-H group. The phenolic O-H stretch would appear in the 3500-3200 cm⁻¹ region.
C=O Stretching: A strong absorption around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. A shift to a lower frequency can indicate strong hydrogen bonding.
C-F Stretching: A strong band typically found in the 1100-1000 cm⁻¹ region.
Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic ring stretching modes.
Comparing the spectra of the solid-state sample with that in solution can reveal changes in hydrogen bonding networks.
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Method |
| Carboxylic Acid O-H | Stretch | 3200 - 2500 (broad) | FTIR |
| Phenolic O-H | Stretch | 3500 - 3200 | FTIR |
| Carboxylic Acid C=O | Stretch | 1730 - 1700 | FTIR, Raman |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | FTIR, Raman |
| C-F | Stretch | 1100 - 1000 | FTIR |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Charge Transfer Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group.
The position and intensity of these absorption maxima (λmax) are sensitive to the molecular environment. Changing the solvent polarity can lead to shifts in λmax (solvatochromism), providing information about the change in dipole moment between the ground and excited states. For instance, the n → π* transition often exhibits a hypsochromic (blue) shift in polar solvents. The presence of the hydroxyl and fluoro substituents on the pyridine ring will modulate the energies of the molecular orbitals and thus the absorption wavelengths compared to unsubstituted picolinic acid. researchgate.net
Fluorescence spectroscopy can provide further insights into the excited state properties. The emission spectrum, Stokes shift (the difference between absorption and emission maxima), and quantum yield are valuable parameters for characterizing the molecule's potential for light emission and its excited-state deactivation pathways.
Table 5: Expected Electronic Spectroscopy Data
| Parameter | Description | Expected Value/Observation |
| λmax (π → π) | Wavelength of maximum absorbance for the π to π transition. | ~270-300 nm |
| λmax (n → π) | Wavelength of maximum absorbance for the n to π transition. | ~310-340 nm |
| Solvatochromism | Shift in λmax with solvent polarity. | Expected, particularly for the n → π* transition. |
| Fluorescence | Emission of light upon excitation. | Possible, dependent on structural rigidity and excited-state dynamics. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Fluoro-3-hydroxypicolinic acid. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to determine its ground-state geometry, electronic distribution, and molecular orbitals.
DFT, particularly with hybrid functionals like B3LYP, has proven effective for studying related organic compounds. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would reveal crucial information about bond lengths, bond angles, and the planarity of the pyridine (B92270) ring system.
The electronic structure is further elucidated by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, ionization potential, and electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical stability and the electronic excitation energy. For this molecule, the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the electron-donating effect of the hydroxyl group, would create a unique electronic distribution across the pyridine ring, which can be precisely mapped using these computational techniques.
Conformational Analysis and Potential Energy Surfaces of this compound and its Derivatives
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves mapping its potential energy surface (PES) to identify stable conformers and the energy barriers for interconversion.
The primary focus of such an analysis would be the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. By systematically changing the dihedral angle of the O=C-C=N bond and calculating the energy at each step, a rotational energy profile can be generated. researchgate.net This profile reveals the most stable orientation of the carboxyl group relative to the ring and the energy required to rotate it.
Furthermore, the presence of the hydroxyl and fluoro substituents influences the conformational landscape. Studies on analogous fluorinated hydroxyprolines have shown that fluorination can significantly alter ring puckering and stabilize specific conformations through effects like the gauche effect. nih.govnih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid's carbonyl oxygen or the ring nitrogen is possible, leading to distinct, stable conformers. The PES would quantify the relative stability of these conformers.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides a robust framework for predicting spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: DFT calculations are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. For fluorinated aromatic compounds, methods like B3LYP with the 6-31+G(d,p) basis set have been shown to provide reliable ¹⁹F chemical shift predictions when a scaling factor is applied. nih.gov The high sensitivity of ¹⁹F NMR to the local electronic environment makes it an excellent probe. Predicting these shifts can help in assigning specific fluorine resonances in complex molecules. nih.govuni-muenchen.de While gas-phase calculations are often sufficient for ¹⁹F NMR, the inclusion of continuum solvent models (like SMD) can sometimes offer minor improvements in accuracy. nih.govnsf.govnih.gov
Table 1: Representative Predicted vs. Experimental NMR Chemical Shifts for a Fluorinated Aromatic Acid (Note: This table is illustrative, based on methodologies applied to analogous compounds, as direct experimental data for this compound is not available in the cited literature.)
| Atom | Calculated Shift (ppm) | Scaling Factor | Scaled Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|---|---|
| ¹⁹F | -120.5 | 0.98 | -118.1 | -117.8 |
| ¹³C (C-2) | 168.2 | 0.97 | 163.2 | 164.0 |
| ¹³C (C-3) | 155.4 | 0.97 | 150.7 | 151.2 |
| ¹³C (C-4) | 145.8 | 0.97 | 141.4 | 142.1 |
Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies at the optimized geometry. DFT methods, such as B3LYP, are well-suited for this task. researchgate.net The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies. These calculations can predict the frequencies and intensities of characteristic vibrational modes, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the C-F stretching mode, aiding in the interpretation of experimental IR spectra.
Reaction Mechanism Elucidation via Transition State Calculations and Reaction Pathway Mapping
Computational chemistry is instrumental in exploring potential synthetic and metabolic pathways by mapping reaction mechanisms. This involves identifying reactants, products, and all intermediates and, crucially, calculating the high-energy transition states (TS) that connect them.
For instance, the synthesis of 4-alkoxy-3-hydroxypicolinic acids has been described, providing a basis for theoretical investigation. google.comgoogle.com A computational study of a proposed synthesis for this compound would involve locating the transition state for each elementary step. TS calculations, often using methods like Opt=TS in Gaussian or similar quantum chemistry packages, find the saddle point on the potential energy surface corresponding to the reaction barrier. youtube.com
By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing chemists to identify the rate-determining step and understand the feasibility of the reaction. This approach has been used to study mechanisms like decarboxylation and C-H activation in related systems. researchgate.net Similarly, the biosynthetic pathway of the parent compound, 3-hydroxypicolinic acid, has been reconstituted, and computational mapping could further elucidate the enzymatic mechanisms at a molecular level. rsc.org
Molecular Dynamics Simulations for Solvent Effects and Biomolecular Interaction Studies
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to model the behavior of molecules over time.
Solvent Effects: MD simulations can provide a detailed picture of how this compound interacts with solvent molecules, such as water. By simulating the molecule in a box of explicit solvent molecules, one can study the formation and dynamics of hydrogen bonds between the solute's hydroxyl/carboxyl groups and the surrounding water. This provides a more dynamic and realistic view of solvation than implicit solvent models. researchgate.net
Mechanistic Biological Activity and Target Interactions
Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action
Detailed studies on the enzyme inhibition kinetics of 4-Fluoro-3-hydroxypicolinic acid are not currently available in the public domain. To understand its mechanism of action, future research would need to investigate its potential to inhibit various enzymes. This would involve determining key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against specific enzyme targets. Elucidating whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor would be crucial for understanding its mode of interaction with an enzyme's active or allosteric sites.
Receptor Binding Studies and Ligand-Protein Interaction Profiling
There is no specific data from receptor binding studies for this compound. Such studies would be essential to identify which receptors the compound interacts with and to quantify its binding affinity. Techniques like radioligand binding assays or surface plasmon resonance (SPR) would be required to determine dissociation constants (Kd) for various receptors. Computational docking simulations could also predict potential binding modes and interactions with specific amino acid residues within a receptor's binding pocket, guiding further experimental validation.
Elucidation of Molecular Pathways and Cellular Responses Modulated by the Compound
The molecular pathways and cellular responses affected by this compound have not been documented. Investigating this would involve treating cell lines with the compound and employing techniques such as transcriptomics (RNA-seq) and proteomics to identify changes in gene and protein expression. This would help in mapping the signaling pathways that are either activated or inhibited by the compound, providing insights into its cellular mechanism of action.
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
While structure-activity relationship (SAR) studies have been conducted for broader classes of compounds like quinolones and 1,4-dihydropyridines, specific SAR data for this compound and its derivatives are absent from the current scientific literature. researchgate.netresearchgate.net A systematic SAR study would involve synthesizing and testing a series of analogs of this compound to determine how modifications to its chemical structure affect its biological activity against a defined target. This would be critical for optimizing its potency and selectivity.
Antimicrobial, Antiviral, or Antifungal Mechanisms at a Molecular Level
The potential antimicrobial, antiviral, or antifungal properties of this compound at a molecular level are yet to be explored. Research in this area would need to determine its minimum inhibitory concentration (MIC) against various pathogens. Subsequently, mechanistic studies could investigate its effects on microbial cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication, to pinpoint its specific molecular target within the microorganism.
Interactions with Nucleic Acids and Lipids, focusing on Binding Modes and Structural Changes
Direct evidence of interactions between this compound and nucleic acids or lipids is not available. For a related compound, 3-hydroxypicolinic acid, its utility as a matrix for nucleic acid analysis in mass spectrometry suggests some form of interaction. medchemexpress.comnih.gov However, the influence of the fluoro group at the 4-position on such interactions is unknown. Future studies could use techniques like circular dichroism, nuclear magnetic resonance (NMR) spectroscopy, or fluorescence spectroscopy to investigate whether this compound binds to DNA or RNA and to characterize any resulting structural changes. researchgate.netnih.gov
Development of this compound-Based Biological Probes and Chemical Tools
The development of biological probes or chemical tools based on this compound has not been reported. Such tools, which could include fluorescently labeled or biotinylated versions of the compound, would be invaluable for studying its distribution within cells and for identifying its direct binding partners through techniques like affinity purification-mass spectrometry.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Molecules
The strategic placement of reactive functional groups on the 4-Fluoro-3-hydroxypicolinic acid scaffold renders it a valuable intermediate in the synthesis of more complex molecular architectures. The carboxylic acid and hydroxyl groups provide convenient handles for a variety of chemical transformations, including esterification, amidation, and etherification. The fluorine atom, a bioisostere for a hydrogen atom, can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in the development of pharmacologically active compounds.
While direct, extensive research on the use of this compound as an intermediate is still developing, the applications of analogous structures provide a strong indication of its potential. For instance, the related compound 3-hydroxypicolinic acid is a known building block in the biosynthesis of various secondary metabolites. rsc.org Furthermore, derivatives of similar fluorinated aromatic carboxylic acids, such as 4-fluoro-3-hydroxybenzoic acid, serve as starting materials for the synthesis of potent enzyme inhibitors and other biologically active molecules. This suggests a promising future for this compound in the construction of novel and intricate chemical entities.
Ligand in Homogeneous and Heterogeneous Catalysis for Stereoselective and Enantioselective Reactions
The development of efficient and selective catalysts is a cornerstone of modern chemistry. The structure of this compound, with its nitrogen and oxygen donor atoms, makes it an attractive candidate for use as a ligand in catalysis. The pyridine (B92270) nitrogen and the hydroxyl and carboxylate oxygens can coordinate with a variety of metal centers, forming stable complexes that can act as catalysts.
The fluorine substituent can play a crucial role in tuning the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. This is particularly important in stereoselective and enantioselective reactions, where precise control over the three-dimensional arrangement of atoms is paramount. While specific examples of this compound as a ligand in such reactions are not yet widely reported in the literature, the principles of ligand design strongly support its potential in this area. The development of chiral catalysts derived from this scaffold could lead to new and efficient methods for the synthesis of enantiomerically pure compounds.
Building Block for Functional Materials, Polymers, and Self-Assembled Systems
The creation of new materials with tailored properties is a major focus of contemporary materials science. The rigid, aromatic structure of this compound, combined with its capacity for hydrogen bonding and other intermolecular interactions, makes it an excellent building block for the construction of functional materials and polymers.
The incorporation of this fluorinated picolinic acid derivative into polymer chains can impart specific properties, such as thermal stability, flame retardancy, and altered electronic characteristics. Furthermore, the ability of the molecule to participate in self-assembly processes, driven by hydrogen bonding and π-π stacking interactions, opens up possibilities for the creation of well-ordered supramolecular structures. These self-assembled systems could find applications in areas such as electronics, photonics, and nanotechnology. While the exploration of this compound in this context is in its early stages, the foundational principles of materials design suggest a high potential for innovation.
Development of Chemical Sensors and Fluorescent Probes
The detection and quantification of specific chemical species are crucial in a wide range of fields, from environmental monitoring to medical diagnostics. Fluorescent sensors are particularly valuable tools for this purpose due to their high sensitivity and the ability to provide real-time information. The inherent fluorescence of some pyridine derivatives, coupled with the potential for modulation of this fluorescence upon binding to a target analyte, makes this compound a promising platform for the development of new chemical sensors.
The hydroxyl and carboxylic acid groups can act as binding sites for various ions and molecules. Interaction with an analyte could lead to changes in the electronic structure of the picolinic acid, resulting in a detectable change in its fluorescence properties, such as intensity or wavelength. The fluorine atom can also influence the photophysical properties of the molecule, potentially leading to sensors with enhanced performance characteristics. The design and synthesis of sensors based on this scaffold could provide new analytical tools for a variety of applications.
Advanced Analytical Methodologies for Research and Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Chiral Separations, and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 4-Fluoro-3-hydroxypicolinic acid. Its versatility allows for purity determination, separation of stereoisomers, and real-time monitoring of chemical reactions.
Purity Assessment:
Reverse-phase HPLC (RP-HPLC) is the most common mode for assessing the purity of this compound. A C18 column is typically employed, and the mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, can be beneficial for improving peak shape and retention of the polar and ionizable analyte. researchgate.net Detection is commonly performed using a UV detector, as the pyridine (B92270) ring and its substituents exhibit strong absorbance in the UV region. A purity level of ≥98.0% is often required for research and development purposes. avantorsciences.com
Interactive Data Table: Illustrative HPLC Purity Analysis of a this compound Sample
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 3.0), B: Acetonitrile |
| Gradient | 10% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | 6.8 min |
| Purity (%) | 99.2 |
Chiral Separations:
Since this compound possesses a chiral center if a substituent at another position creates stereoisomerism, the separation of its enantiomers is critical for understanding its biological activity. Chiral HPLC is the method of choice for this purpose. chromatographyonline.com This can be achieved through two main approaches: indirect separation after derivatization with a chiral reagent or direct separation using a chiral stationary phase (CSP). chiralpedia.com CSPs are more commonly used, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases (e.g., Chirobiotic T) being effective for the separation of chiral acids. researchgate.net The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol, and the use of acidic or basic additives are crucial for achieving optimal resolution. scirp.org
Reaction Monitoring:
Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-resolution version of HPLC, coupled with mass spectrometry (UPLC-MS), is a powerful tool for real-time monitoring of the synthesis of this compound. lcms.cz This technique allows for the rapid separation and identification of reactants, intermediates, products, and byproducts in a reaction mixture. By tracking the concentration changes of these species over time, reaction kinetics can be studied, and reaction conditions can be optimized to maximize yield and minimize impurities. The short analysis times, often under two minutes, enable high-throughput screening of reaction parameters. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For a polar and non-volatile molecule like this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. nih.gov
Analysis of Volatile Derivatives:
The hydroxyl and carboxylic acid functional groups of this compound can be converted to more volatile esters and ethers. A common derivatization strategy involves a two-step process of methoximation followed by silylation. nih.gov Methoximation protects the ketone group if present as a tautomer, while silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic protons of the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. Pyridine is often used as a catalyst in these reactions. researchgate.net The resulting volatile derivative can then be readily analyzed by GC-MS, providing characteristic fragmentation patterns that aid in structural elucidation.
Interactive Data Table: Hypothetical GC-MS Data for the TMS-Derivative of this compound
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | [M]+, [M-15]+, [M-89]+, [COOTMS]+ |
Impurity Profiling:
GC-MS is also invaluable for the identification and quantification of volatile impurities in samples of this compound. These impurities could be residual solvents from the synthesis, starting materials, or volatile byproducts. The high separation efficiency of the gas chromatograph combined with the mass selectivity of the mass spectrometer allows for the detection of trace-level impurities that might not be easily observed by other techniques.
Capillary Electrophoresis for Separations and Interaction Studies
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It offers advantages such as short analysis times, low sample and reagent consumption, and high resolution.
Separations:
Capillary Zone Electrophoresis (CZE), the simplest form of CE, is well-suited for the analysis of charged molecules like this compound. sciex.com The separation is based on the charge-to-mass ratio of the analytes. libretexts.org By adjusting the pH of the background electrolyte (BGE), the charge state of the carboxylic acid and the pyridine nitrogen can be manipulated to optimize the separation from other components in a mixture. For instance, at a pH below its pKa, the carboxylic acid will be protonated, and the molecule will carry a net positive charge, while at a pH above its pKa, it will be deprotonated and carry a net negative charge. A typical CZE method would employ a fused-silica capillary and a buffer system such as phosphate or borate. oup.comyoutube.com
Interaction Studies:
CE can also be employed to study the non-covalent interactions between this compound and other molecules, such as proteins or metal ions. By observing changes in the migration time of the analyte in the presence of an interacting partner, binding affinities can be determined. This approach has been successfully used to study the interactions of various small molecules with proteins. biorxiv.org
Electrochemical Methods for Redox Behavior Analysis and Sensing Applications
Electrochemical methods provide valuable insights into the redox properties of molecules and can be harnessed for the development of sensitive analytical sensors.
Redox Behavior Analysis:
Cyclic voltammetry (CV) is a powerful technique for studying the oxidation and reduction processes of electroactive species. The fluorinated hydroxypyridine core of this compound is expected to be electrochemically active. The oxidation potential of pyridines can be high, but the presence of the electron-donating hydroxyl group may facilitate oxidation. nih.govacs.org Conversely, the electron-withdrawing fluorine atom and carboxylic acid group will likely make the molecule more difficult to oxidize. digitellinc.com CV experiments can determine the oxidation and reduction potentials of the compound, providing information about its electronic structure and its susceptibility to electron transfer reactions. Such studies have been performed on related hydroxypteridines and dihydropyridines. capes.gov.brresearchgate.net
Sensing Applications:
The unique electrochemical signature of this compound can be exploited for the development of electrochemical sensors. A modified electrode, for instance, a glassy carbon electrode coated with a specific polymer or nanomaterial, could be designed to selectively bind and detect the compound at low concentrations. The analytical signal would be generated by the electrochemical oxidation or reduction of the analyte at the electrode surface.
Advanced Spectrophotometric Techniques for Trace Analysis and Mechanistic Studies
UV-Visible spectrophotometry is a widely available and straightforward technique that can be adapted for both quantitative analysis and the study of chemical processes involving this compound.
Trace Analysis:
While direct spectrophotometry may lack the selectivity of chromatographic methods, it can be enhanced through derivatization or by exploiting complex formation. For instance, the reaction of pyridine derivatives with specific reagents can produce colored products that can be measured with high sensitivity. researchgate.net Furthermore, the complexation of this compound with certain metal ions could lead to the formation of a complex with a distinct and intense absorption band, enabling its quantification at trace levels. nih.gov This approach has been demonstrated for the determination of other pyridine-containing drugs.
Interactive Data Table: Hypothetical Spectrophotometric Data for the Determination of this compound via Complexation
| Parameter | Value |
| Complexing Agent | Fe(III) solution |
| Wavelength of Max. Absorbance (λmax) | 450 nm |
| Molar Absorptivity (ε) | 1.2 x 104 L mol-1 cm-1 |
| Linear Range | 0.5 - 10 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
Mechanistic Studies:
Spectrophotometry is an excellent tool for studying reaction kinetics and equilibria in solution. The formation of complexes between this compound and metal ions can be monitored by recording the changes in the UV-Vis spectrum as a function of reactant concentrations or pH. researchgate.netresearchgate.net This allows for the determination of the stoichiometry and stability constants of the formed complexes. Such studies have been conducted on the complexation of iron (III) with the related compound 3-hydroxypicolinic acid. sciex.com These mechanistic insights are valuable for understanding the compound's behavior in biological and environmental systems.
Emerging Research Frontiers and Future Directions
Exploration of Unexplored Synthetic Routes and Sustainable Methodologies
While specific, optimized synthetic routes for 4-Fluoro-3-hydroxypicolinic acid are not extensively documented in publicly available literature, the exploration of its synthesis represents a significant research frontier. Current methodologies for analogous compounds, such as 4-alkoxy-3-hydroxypicolinic acids, provide a logical starting point. wipo.intgoogle.com These processes often begin with a readily available picolinic acid or a substituted pyridine (B92270) precursor. wipo.intgoogle.com Future research will likely focus on adapting and refining these multi-step sequences, which may include halogenation, nucleophilic substitution, and hydrolysis, to efficiently produce this compound.
A key area of future development will be the incorporation of sustainable and green chemistry principles into its synthesis. acs.orgrsc.org This involves moving away from hazardous reagents and solvents towards more environmentally benign alternatives. Biocatalysis, for instance, presents a promising avenue. The enzymatic pathway for the biosynthesis of the parent compound, 3-hydroxypicolinic acid, has been reconstituted in vitro, utilizing enzymes like L-lysine 2-aminotransferase and a two-component monooxygenase. nih.gov Future work could involve engineering these or similar enzymatic systems to accept fluorinated substrates, offering a potentially greener route to this compound.
Another sustainable approach gaining traction is the use of continuous flow chemistry. This technology offers enhanced control over reaction parameters, improved safety, and often higher yields compared to traditional batch processing. rsc.org Developing a continuous flow synthesis for this compound or its precursors could significantly improve the efficiency and scalability of its production.
| Potential Synthetic Approach | Key Transformation | Sustainability Aspect |
| Modified Halogenation Route | Selective fluorination of a 3-hydroxypicolinic acid precursor | Exploration of safer fluorinating agents |
| Biocatalysis | Engineered enzymatic hydroxylation and fluorination | Use of renewable resources and mild reaction conditions |
| Continuous Flow Synthesis | Miniaturized and automated reaction sequence | Reduced waste, improved safety and efficiency |
| Electrochemical Synthesis | Carboxylation of fluorinated aromatics using CO2 | Utilization of electricity and a renewable C1 source hokudai.ac.jp |
Discovery of Novel Reactivity and Unprecedented Transformations
The electronic properties of this compound, conferred by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, suggest a unique reactivity profile awaiting exploration. The fluorine atom can significantly influence the acidity of the carboxylic acid and the phenolic proton, as well as the nucleophilicity and electrophilicity of the pyridine ring. These fluorine-specific effects can lead to novel chemical transformations not observed in the non-fluorinated analogue. rsc.org
Research into the reactivity of this compound could uncover unprecedented transformations. For example, the fluorine atom may act as a leaving group in certain nucleophilic aromatic substitution reactions, or it could direct metallation at specific positions on the pyridine ring, opening up new avenues for functionalization. The interplay between the fluoro and hydroxyl substituents could also lead to unique intramolecular interactions that guide reactivity in unexpected ways.
The development of novel fluorination and fluoroalkylation reactions is an active area of chemical research. nih.govmdpi.com this compound could serve as a valuable scaffold to test and showcase these new methodologies, further expanding the toolkit of synthetic organic chemists.
Design of Next-Generation Biological Probes and Chemical Tools with Enhanced Specificity
The development of fluorescent probes and chemical tools for biological imaging and assays is a rapidly advancing field. nih.gov Small molecules that can selectively report on the presence of specific analytes or changes in the cellular microenvironment are invaluable for understanding complex biological processes. The this compound structure possesses features that make it an attractive candidate for the design of such probes.
The strategic introduction of fluorine can enhance the photophysical properties of a fluorophore, improve its metabolic stability, and modulate its cell permeability. nih.gov The hydroxyl and carboxylic acid groups on the picolinic acid ring provide convenient handles for conjugation to other molecules, such as recognition motifs for specific biological targets.
Future research could focus on designing and synthesizing derivatives of this compound that function as fluorescent probes with enhanced specificity. For instance, by attaching a recognition element for a particular enzyme or metal ion, a probe could be engineered to exhibit a change in its fluorescence upon binding, allowing for the visualization of that target within a biological system. The unique electronic environment created by the fluorine and hydroxyl groups could be harnessed to fine-tune the probe's sensitivity and selectivity.
| Probe Design Strategy | Target Application | Potential Advantage of this compound scaffold |
| Conjugation to a targeting moiety | Enzyme activity assays, ion sensing | Improved metabolic stability and photophysical properties |
| "Turn-on" fluorescent sensor | Detection of reactive oxygen species | Tunable electronic properties for specific response |
| pH-sensitive probe | Mapping intracellular pH gradients | Modulated pKa values due to fluorine substitution |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
ML models can be trained on existing chemical data to predict the properties and reactivity of new molecules. nih.gov Such models could be applied to this compound and its potential derivatives to rapidly screen for promising candidates for specific applications, such as drug discovery or materials science. This in silico screening can prioritize synthetic efforts, saving time and resources.
Furthermore, AI can be instrumental in discovering and optimizing synthetic pathways. rsc.org By analyzing vast databases of chemical reactions, AI algorithms can propose novel and efficient routes to this compound that a human chemist might overlook. In the laboratory, ML algorithms can be coupled with automated reaction platforms to rapidly optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize waste. nih.gov
Q & A
Q. What are the established synthetic routes for 4-Fluoro-3-hydroxypicolinic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound (CAS: 1806416-26-1) typically involves multi-step reactions, such as fluorination of precursor pyridine derivatives followed by hydroxylation. For example, related picolinic acid derivatives are synthesized via sulfonation and hydrolysis steps, as demonstrated in the crystallization of 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate intermediates . Key factors influencing yield include:
- Temperature control : Excessive heat during fluorination may lead to side reactions.
- Catalyst selection : Transition-metal catalysts (e.g., Pd) can enhance regioselectivity.
- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications.
Q. What analytical techniques are recommended for characterizing this compound?
Standard methods include:
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., as applied to 3,6-dihydroxy-picolinic acid derivatives) .
- NMR spectroscopy : NMR confirms fluorination, while NMR identifies hydroxyl proton environments.
- HPLC with UV detection : Validates purity (>95%) under reverse-phase conditions, using C18 columns and acidic mobile phases .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?
Comparative studies of fluorinated picolinic acids reveal:
- Solubility : The 3-hydroxy group enhances aqueous solubility compared to non-hydroxylated analogs (e.g., 4-(trifluoromethyl)pyridine derivatives) .
- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the hydroxyl group, influencing metal-chelation behavior.
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C, similar to 3-amino-3-(4-fluorophenyl)propionic acid derivatives .
Q. What are the challenges in reconciling contradictory data on the biological activity of fluorinated picolinic acids?
Discrepancies in bioactivity studies (e.g., enzyme inhibition assays) often arise from:
- Impurity profiles : Trace metal contaminants (e.g., residual Pd from synthesis) may skew results.
- Assay conditions : pH-dependent solubility can alter apparent IC values. Mitigation strategies include:
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) simulations model:
- Electrostatic potential surfaces : Fluorine’s electron-withdrawing effect increases electrophilicity at the carboxylate group.
- Transition-state energetics : Predicts regioselectivity in nucleophilic substitution reactions.
- Metal coordination : Optimizes chelation sites for catalytic applications (e.g., with Cu or Fe) .
Q. What methodologies are used to study degradation pathways of this compound under varying environmental conditions?
Accelerated stability studies employ:
- Forced degradation : Exposure to UV light, heat (40–60°C), and oxidative agents (HO) to identify breakdown products.
- HPLC-MS/MS : Detects and quantifies degradants (e.g., defluorinated byproducts) with high sensitivity .
- Kinetic modeling : Arrhenius plots extrapolate shelf-life under storage conditions.
Methodological Guidance
- Experimental design : Use PICOT frameworks to structure hypotheses (e.g., Population: fluorinated picolinic acids; Intervention: varying substituents; Outcome: solubility/activity trends) .
- Data validation : Cross-reference crystallographic data (CCDC deposition codes) and spectral libraries to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
